molecular formula C18H18ClFN2O B2506582 1-(4-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride CAS No. 1431965-08-0

1-(4-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

Cat. No.: B2506582
CAS No.: 1431965-08-0
M. Wt: 332.8
InChI Key: UULUVLFUYCBUJY-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a synthetic compound that belongs to the beta-carboline family Beta-carbolines are known for their diverse biological activities, including potential therapeutic effects

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride typically involves several key steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 6-methoxy-1-tetralone.

    Condensation Reaction: The initial step involves a condensation reaction between 4-fluoroaniline and 6-methoxy-1-tetralone under acidic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the beta-carboline core structure.

    Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt form to enhance its stability and solubility.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems and its potential as an anti-cancer agent.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride can be compared with other beta-carboline derivatives, such as:

    Harmine: A naturally occurring beta-carboline with known psychoactive properties.

    Harmaline: Another natural beta-carboline with similar biological activities.

    Tetrahydroharmine: A reduced form of harmine with distinct pharmacological effects.

The uniqueness of this compound lies in its synthetic origin and the presence of the fluorine atom, which can significantly influence its chemical and biological properties.

Properties

IUPAC Name

1-(4-fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O.ClH/c1-22-13-6-7-16-15(10-13)14-8-9-20-17(18(14)21-16)11-2-4-12(19)5-3-11;/h2-7,10,17,20-21H,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULUVLFUYCBUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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